5-Bromo-6-chloropicolinimidamide
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Overview
Description
5-Bromo-6-chloropicolinimidamide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with an imidamide functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloropicolinimidamide typically involves the halogenation of picolinic acid derivatives. One common method includes the treatment of 5-bromo-6-chloronicotinic acid with appropriate reagents to introduce the imidamide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the halogenation and subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-chloropicolinimidamide undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
5-Bromo-6-chloropicolinimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropicolinimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
5-Bromo-6-chloronicotinic Acid: Shares a similar halogenated pyridine structure but lacks the imidamide group.
5-Bromo-6-chloropyridin-2-amine: Another related compound with similar halogenation but different functional groups.
Uniqueness: 5-Bromo-6-chloropicolinimidamide is unique due to the presence of both bromine and chlorine atoms along with the imidamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H5BrClN3 |
---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
5-bromo-6-chloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5BrClN3/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2H,(H3,9,10) |
InChI Key |
BNRKRLJIVUOOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)Cl)C(=N)N |
Origin of Product |
United States |
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